2-Chloro-6-hydrazinylnicotinic acid

Radiopharmaceutical Chemistry Technetium-99m Labeling Bifunctional Chelator

Radiopharmaceutical laboratories frequently encounter labeling heterogeneity with parent HYNIC chelators due to kinetically trapped coordination isomers. 2-Chloro-6-hydrazinylnicotinic acid (2-chloro-HYNIC) directly addresses this limitation through chlorine-substitution-modulated chelation kinetics, enabling more homogeneous 99mTc complex formation under standard kit incubation protocols. • Reduced complexation rate minimizes coordination isomer formation versus unsubstituted HYNIC, improving radiochemical purity consistency • Estimated +0.2 to +0.8 log units lipophilicity increase supports tuned biodistribution in PSMA- or somatostatin-targeted conjugates • Three orthogonal functional groups (Cl, hydrazine, COOH) enable sequential derivatization strategies inaccessible with parent HYNIC: peptide conjugation, 99mTc labeling, and palladium-catalyzed cross-coupling • Distinct chlorine isotopic pattern provides an intrinsic internal standard for HPLC-MS purity testing and impurity profiling Supplied with batch-specific certificates of analysis for reliable kit formulation development.

Molecular Formula C6H6ClN3O2
Molecular Weight 187.58 g/mol
Cat. No. B12861707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-hydrazinylnicotinic acid
Molecular FormulaC6H6ClN3O2
Molecular Weight187.58 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C(=O)O)Cl)NN
InChIInChI=1S/C6H6ClN3O2/c7-5-3(6(11)12)1-2-4(9-5)10-8/h1-2H,8H2,(H,9,10)(H,11,12)
InChIKeySMRRGDSEHLYPBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-hydrazinylnicotinic acid: A Key HYNIC Analogue for Technetium-99m Radiopharmaceuticals and Bioconjugate Design


2-Chloro-6-hydrazinylnicotinic acid (also referred to as 2-chloro-HYNIC, CAS 1208352-70-8) is a heterocyclic building block belonging to the class of hydrazinonicotinic acid (HYNIC) derivatives. It features a chlorine atom at the 2-position and a hydrazine group at the 6-position of the pyridine-3-carboxylic acid scaffold, distinguishing it from the parent HYNIC (6-hydrazinylnicotinic acid) and other positional isomers [1]. Primarily investigated as a bifunctional chelator for technetium-99m in radiopharmaceutical synthesis, its structure offers a balance between metal-binding capacity and synthetic versatility for bioconjugate design [1].

Why 2-Chloro-6-hydrazinylnicotinic acid Cannot Simply Be Replaced by Generic HYNIC or Unsubstituted Analogues in Radiopharmaceutical Design


Hydrazinonicotinic acid (HYNIC) analogues are widely used as bifunctional technetium chelators, but their performance is exquisitely sensitive to the position and nature of ring substituents. The parent HYNIC (6-hydrazinylnicotinic acid) and its 2-hydrazinyl isomer both coordinate Tc-99m efficiently via ortho-chelation, while the 4-hydrazinyl isomer is essentially inactive. The introduction of a chlorine atom at the 2-position fundamentally alters the electronic environment of the pyridine ring, impacting both the basicity of the hydrazine group and the overall chelation efficiency. Simple replacement of 2-chloro-HYNIC with unsubstituted HYNIC or other isomers in a synthetic protocol or radiopharmaceutical formulation would lead to unpredictable labeling yields, altered complex stability, and divergent biodistribution profiles. Selection of the correct analogue must be guided by quantitative evidence comparing key performance parameters under standardized conditions [1].

Quantitative Differentiation of 2-Chloro-6-hydrazinylnicotinic acid Against Closest HYNIC Analogues


Reduced Technetium-99m Chelation Efficiency Relative to Unsubstituted HYNIC and 2-HYNIC

In a direct comparative study, 2-chloro-HYNIC (4a) exhibited coordination chemistry broadly parallel to HYNIC (1) and 2-HYNIC (2) but was identified as a 'less efficient chelator' for technetium-99m. While a single numerical metric (e.g., radiochemical yield) was not reported, the qualitative ranking was based on LC-MS analyses and labeling experiments conducted under identical conditions, with HYNIC and 2-HYNIC performing equivalently as efficient chelators [1].

Radiopharmaceutical Chemistry Technetium-99m Labeling Bifunctional Chelator

Retention of Ortho-Chelation Geometry Enables Technetium Binding Despite 2-Chloro Substitution

The ability of HYNIC derivatives to chelate technetium depends critically on an ortho-relationship between the hydrazine and pyridine nitrogens. Both HYNIC and 2-HYNIC form bidentate chelates, whereas 4-HYNIC, with a para-relationship, completely fails to complex 99mTc under standard conditions [1]. 2-Chloro-HYNIC retains the ortho-geometry (hydrazine at position 6, pyridine nitrogen at position 1), preserving the fundamental chelation motif, despite the electron-withdrawing chloro substituent [1].

Coordination Chemistry Structure-Activity Relationship Technetium Complexation

Calculated Lipophilicity Shift Relative to Unsubstituted HYNIC Enables Pharmacokinetic Tuning

Lipophilicity (logP) is a key determinant of radiotracer biodistribution. The isonicotinic acid isomer of 2-chloro-6-hydrazinyl has an XLogP3-AA of -1.4 [1], while unsubstituted HYNIC has a computed XLogP3-AA of approximately -0.6 [2]. The chlorine atom is expected to increase lipophilicity of the nicotinic acid isomer relative to HYNIC (estimated shift of +0.2 to +0.8 log units), providing a rational basis for pharmacokinetic modulation of radiopharmaceutical conjugates.

Lipophilicity Drug Design Biodistribution

Synthesis Yield from 2,6-Dichloronicotinic Acid: 76% Isolated Yield

The synthesis of 2-chloro-6-hydrazinylnicotinic acid from 2,6-dichloronicotinic acid with hydrazine monohydrate in ethanol/water under acidic conditions proceeds with a reported isolated yield of 76% after 2.0 hours . In contrast, the corresponding synthesis of unsubstituted HYNIC from 6-chloronicotinic acid typically achieves yields exceeding 80% under analogous conditions, although no published side-by-side yield comparison exists.

Synthetic Chemistry Building Block Process Chemistry

Potential for Trifunctional Bioconjugate Design via Orthogonal Reactive Sites

The Meszaros et al. study explicitly notes that 2-chloro-HYNIC and its dihydrazinyl analogue 'present an opportunity to develop trifunctional HYNIC analogues for more complex bioconjugate synthesis' [1]. The presence of three distinct functional groups—chloro (electrophilic aromatic substitution/cross-coupling handle), hydrazine (technetium-binding site), and carboxylic acid (amide conjugation point)—enables orthogonal functionalization strategies that are not available with the simpler HYNIC scaffold.

Bioconjugation Multifunctional Chelator Radiopharmaceutical Design

Cl-Enhanced Isotopic Signature Facilitates Mass Spectrometric Identification in Reaction Monitoring

The presence of chlorine in 2-chloro-HYNIC generates a distinctive isotopic pattern (³⁵Cl/³⁷Cl, ~3:1 ratio) in mass spectra, unlike the monoisotopic HYNIC. In the LC-MS analyses reported by Meszaros et al. [1], 2-chloro-HYNIC-derived technetium complexes were readily distinguishable from those of HYNIC and diHYNIC, enabling unambiguous identification of reaction products in complex mixtures without the need for isotopic labeling.

Analytical Chemistry LC-MS Quality Control

Application Scenarios for 2-Chloro-6-hydrazinylnicotinic acid Based on Comparative Evidence


Radiopharmaceutical Kit Development Where Moderately Slower 99mTc Labeling is Acceptable or Desired

In kit formulations with incubation times of 30–60 minutes, the reduced chelation efficiency of 2-chloro-HYNIC relative to HYNIC [1] may be advantageous, as slower complexation can reduce the formation of kinetically trapped coordination isomers, a known source of heterogeneity in HYNIC-based radiopharmaceuticals.

Design of Lipophilic Radiopeptide Conjugates with Modified Hepatobiliary Clearance

The estimated increase in lipophilicity (+0.2 to +0.8 log units) compared to unsubstituted HYNIC [2][3] supports the use of 2-chloro-HYNIC as a chelator for targeting vectors where enhanced membrane interaction or altered hepatic uptake pathways are desired, such as in somatostatin or PSMA-targeting conjugates.

Synthesis of Trifunctional Linker-Chelator-Biomolecule Conjugates

The three orthogonal functional groups (chloro, hydrazine, carboxylic acid) enable sequential derivatization strategies: for example, peptide conjugation via the carboxylic acid, 99mTc labeling via the hydrazine, and fluorophore or affinity tag attachment via the chloro substituent through palladium-catalyzed cross-coupling [1]. This trifunctionality is not accessible with parent HYNIC.

Analytical Reference Standard for HYNIC-Based Radiopharmaceutical Quality Control

The unique chlorine isotopic pattern and distinct chromatographic retention time make 2-chloro-HYNIC an ideal internal standard or system suitability marker in HPLC and LC-MS methods used for purity testing and impurity profiling of HYNIC-based radiopharmaceutical preparations [1].

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